neo-Saxitoxin

Electrophysiology Ion Channel Pharmacology Structure-Activity Relationship

neo-Saxitoxin (neoSTX) is a paralytic shellfish toxin analog belonging to the saxitoxin family of voltage-gated sodium channel blockers. It binds reversibly to site 1 on the extracellular vestibule of sodium channels, inhibiting action potential propagation in nerve and skeletal muscle.

Molecular Formula C10H17N7O5
Molecular Weight 315.29 g/mol
Cat. No. B12306203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneo-Saxitoxin
Molecular FormulaC10H17N7O5
Molecular Weight315.29 g/mol
Structural Identifiers
SMILESC1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O
InChIInChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15)
InChIKeyPPEKGEBBBBNZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





neo-Saxitoxin: A Site-1 Sodium Channel Blocker with Clinically Validated Prolonged Local Anesthetic Duration


neo-Saxitoxin (neoSTX) is a paralytic shellfish toxin analog belonging to the saxitoxin family of voltage-gated sodium channel blockers [1]. It binds reversibly to site 1 on the extracellular vestibule of sodium channels, inhibiting action potential propagation in nerve and skeletal muscle [2]. Structurally, neoSTX differs from the parent compound saxitoxin (STX) solely by the presence of a hydroxyl group at the N-1 position of the 1,2,3-guanidinium moiety [3]. This single structural modification confers distinct pharmacological properties that have driven its clinical development as a prolonged-duration local anesthetic, with demonstrated efficacy exceeding 24 hours in human trials and a favorable cardiac safety profile due to reduced affinity for the cardiac Nav1.5 isoform [4].

Why neo-Saxitoxin Cannot Be Substituted by Saxitoxin, Gonyautoxins, or Decarbamoyl Analogs in Procurement Decisions


The saxitoxin family comprises over 50 structurally related analogs, yet their pharmacological profiles differ substantially in ways that preclude interchangeable use [1]. Core structural variations—including hydroxylation at N-1 (neoSTX), sulfation at C-11 (gonyautoxins), and decarbamoylation (dcSTX)—produce divergent binding kinetics to sodium channel subtypes, distinct pH-dependent potency shifts, and markedly different in vivo toxicity profiles [2]. For instance, neoSTX exhibits approximately 3-fold higher acute oral toxicity than STX [3], while gonyautoxins 2&3 show substantially reduced potency in neuronal assays [4]. These differences carry direct implications for analytical reference standard selection, toxicological risk assessment, and pharmaceutical development. Substituting neoSTX with a less expensive or more readily available analog would invalidate comparative data and introduce uncontrolled variables in both regulatory and research contexts.

Quantitative Differentiation of neo-Saxitoxin: Head-to-Head Evidence Against Structural Analogs and Clinical Comparators


Enhanced Binding Affinity of neoSTX vs. STX at Skeletal Muscle Sodium Channels

neoSTX demonstrates higher binding affinity for the adult rat skeletal muscle sodium channel (μI/Scn4a) compared to saxitoxin, with a difference in Gibbs free energy (ΔG) of approximately 1.3 kcal/mol favoring neoSTX [1]. Mutant cycle analysis identified an attractive interaction (ΔΔG = -1.3 ± 0.1 kcal/mol) between the N-1 hydroxyl group of neoSTX and Tyr-401 of the channel, likely mediated by hydrogen bonding, which is absent in STX [1]. Additionally, neoSTX showed a repulsive interaction with Asp-400 (ΔΔG = 1.4 ± 0.1 kcal/mol), indicating a complex interaction network that quantitatively distinguishes neoSTX binding energetics from STX [1].

Electrophysiology Ion Channel Pharmacology Structure-Activity Relationship

pH-Dependent Differential Potency of neoSTX vs. STX in Frog Skeletal Muscle

In single frog skeletal muscle fibers under vaseline-gap voltage clamp, neoSTX and STX exhibit divergent pH-dependent potency profiles [1]. At pH 6.50, neoSTX (ED50 = 1.6 nM) is 3.1-fold more potent than STX (ED50 = 4.9 nM) [1]. At pH 7.25, neoSTX (ED50 = 2.7 nM) remains 1.9-fold more potent than STX (ED50 = 5.1 nM) [1]. However, at pH 8.25, the potency relationship inverts: neoSTX (ED50 = 17.2 nM) becomes 1.9-fold less potent than STX (ED50 = 8.9 nM) [1]. This pH-dependent reversal is attributed to the deprotonation state of the N-1 hydroxyl group unique to neoSTX, whereas STX potency primarily correlates with protonation of the 7,8,9-guanidinium [1].

pH Pharmacology Voltage Clamp Comparative Potency

Higher Acute Oral Toxicity of neoSTX vs. STX: Implications for TEF Reassessment

neoSTX exhibits significantly higher acute oral toxicity than saxitoxin in mice, with a TEF value of 1.47 (95% CI: 1.29–1.68) relative to STX (TEF = 1.00) [1]. The LD50 values measured were 306.5 µg/kg for neoSTX vs. 451.3 µg/kg for STX dihydrochloride [1]. This 1.47-fold higher toxicity contradicts earlier mouse bioassay (MBA) specific activity data that suggested neoSTX and STX had roughly equivalent potency [2]. The finding has prompted calls for revision of regulatory TEFs used in seafood safety risk assessment [2].

Toxicology Risk Assessment Toxicity Equivalence Factor

neoSTX Demonstrates Superior 12-Hour Postoperative Analgesia vs. Bupivacaine in Randomized Controlled Trial

In a randomized, double-blind trial of 137 patients undergoing laparoscopic cholecystectomy, neoSTX (100 µg total dose) produced significantly lower median pain scores at 12 hours postoperatively compared to bupivacaine 0.25% (50 mg total dose) [1]. The primary outcome—visual analog pain score at 12 hours—favored neoSTX both at rest and with movement (P < 0.01) [1]. Notably, while bupivacaine wound infiltration typically provides analgesia for less than 8 hours, neoSTX has demonstrated analgesic duration exceeding 24 hours in both animal models and human volunteers [1].

Clinical Anesthesiology Postoperative Pain Randomized Controlled Trial

neoSTX Exhibits Reduced Cardiac Sodium Channel Affinity vs. Neuronal Isoforms, Conferring Favorable Safety Margin

neoSTX demonstrates substantially lower affinity for the cardiac sodium channel isoform Nav1.5 relative to its affinity for neuronal isoforms (Nav1.7, Nav1.8, and others) expressed in peripheral nerves [1]. This selectivity separation is estimated to be at least an order of magnitude (≥10-fold) greater than that observed with conventional local anesthetics such as lidocaine and bupivacaine [1]. Toxins such as neoSTX exhibit approximately 20–60 fold lower affinity for cardiac Nav channels compared to channels from rat skeletal muscle and rat brain [2]. Consistent with this profile, neoSTX does not cross the blood-brain barrier and is virtually devoid of the cardiac and central nervous system toxicities that limit traditional local anesthetics [3].

Cardiotoxicity Isoform Selectivity Therapeutic Index

neoSTX Ranks Among Most Potent PSP Toxins in Neuronal IC50 Assays

In electrophysiological measurements using cultured neuronal cells, neoSTX ranks as the most potent paralytic shellfish toxin among the major commercial standards, with IC50 potency exceeding that of dcSTX, STX, and all gonyautoxin variants [1]. The established potency hierarchy is: neoSTX > dcSTX > STX > GTX1,4 > dcNeoSTX > GTX2,3 > dcGTX2,3 > GTX5 > C1,2 [1]. Notably, while some earlier MBA-based studies ranked STX above neoSTX, direct electrophysiological IC50 measurements place neoSTX at the top of the potency spectrum [1].

Potency Ranking Neuronal Culture Analytical Standard

Evidence-Based Procurement and Research Applications for neo-Saxitoxin


High-Sensitivity PSP Analytical Reference Standard for HPLC-FLD and Electrophysiological Detection

Based on its demonstrated top-tier IC50 potency ranking among PSP toxin standards (neoSTX > dcSTX > STX) [1], neoSTX serves as an optimal high-sensitivity calibrant for analytical methods requiring precise quantification of saxitoxin-family toxins. Laboratories performing HPLC-FLD with pre-column oxidation or receptor-based electrophysiological detection should prioritize neoSTX reference material to establish lower limits of detection. Additionally, procurement decisions must account for the documented pH-dependent potency of neoSTX [2], ensuring that extraction and detection protocols are validated at controlled pH conditions to avoid quantitative discrepancies of up to 2-3 fold.

Clinical Investigation of Prolonged-Duration (>24 Hour) Regional Anesthesia

The randomized controlled trial evidence demonstrating superior 12-hour postoperative analgesia with neoSTX (100 µg) vs. bupivacaine (50 mg) (P < 0.01) [3], combined with preclinical evidence of >24 hour duration [3], establishes neoSTX as a distinct candidate for clinical studies of extended-duration local anesthesia. Investigators should note the established synergistic potentiation of neoSTX when combined with bupivacaine and epinephrine [4], which extends block duration further. Procurement for clinical trial material must prioritize neoSTX over other site-1 toxins (e.g., TTX, STX) due to the available human safety data and documented cardiac isoform selectivity (≥10-fold reduced Nav1.5 affinity) that mitigates cardiotoxicity concerns [5].

Toxicological Risk Assessment and Regulatory TEF Calibration for Seafood Safety

Given the revised acute oral toxicity data showing neoSTX exhibits a TEF of 1.47 relative to STX (1.00)—contrary to earlier MBA-derived values that underestimated neoSTX toxicity [6]—regulatory toxicologists and food safety laboratories must use neoSTX-specific TEF values when quantifying PSP contamination in shellfish. The LD50 of 306.5 µg/kg for neoSTX vs. 451.3 µg/kg for STX [6] represents a 32% difference in actual toxicity that materially affects risk calculations. Procurement of neoSTX analytical standards is essential for accurate calibration of LC-MS/MS and MBA methods when neoSTX is a predominant congener in regional PSP profiles (e.g., Alexandrium tamarense blooms).

Structure-Function Studies of Sodium Channel Site 1 Pharmacology

The availability of precise energetic data from mutant cycle analysis—specifically the ΔG ≈ 1.3 kcal/mol higher affinity of neoSTX vs. STX at μI/Scn4a channels, and the defined interaction with Tyr-401 (ΔΔG = -1.3 ± 0.1 kcal/mol) [7]—makes neoSTX an indispensable molecular probe for structure-activity relationship (SAR) studies of sodium channel site 1. Investigators studying channel gating mechanisms, pore-blocking kinetics, or designing novel site-1 ligands should procure neoSTX as a comparator compound with fully characterized binding energetics that STX cannot provide. The pH-dependent potency inversion at alkaline conditions [2] further enables experimental manipulation of binding state populations.

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